molecular formula C20H15N5O4S B4619481 8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4619481
M. Wt: 421.4 g/mol
InChI Key: SNHGBRKKVXFVPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of active methylene nitriles with substituted thiophenes or azido compounds, followed by condensation and intramolecular cyclization processes. For instance, the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of 3-azido-2-formylthiophene dimethyl acetal with ethyl cyanoacetate showcases a method that could be adapted for the synthesis of the target compound (Westerlund, 1980).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, providing insights into their geometrical parameters and intermolecular interactions. For example, an X-ray crystallographic study of derivatives has revealed detailed structural information, emphasizing the importance of such analyses in understanding the intricate architecture of these molecules (Oganisyan et al., 2001).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds are highlighted by their ability to undergo various reactions, including heterocyclization and alkylation. These processes are crucial for modifying the core structure and introducing functional groups that significantly impact their chemical behavior and potential applications (Dillen et al., 1983).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by (Hossain & Bhuiyan, 2009) explored the synthesis of thieno and furopyrimidine derivatives, including compounds structurally similar to the specified chemical. These compounds showed antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.

Preparation and Structural Analysis

  • Another research conducted by (Westerlund, 1980) focused on the preparation of triazolothienopyrimidines through the reaction of active methylene nitriles with substituted thiophenes. This study contributes to the understanding of the synthetic routes and structural analysis of such compounds.

Potential Antibacterial Agents

  • Research by (Prakash et al., 2007) involved the synthesis of bis-triazolopyrimidines with significant antibacterial activity. This research indicates the potential use of these compounds as antibacterial agents.

Antimicrobial Evaluation

  • A study by (Bhuiyan et al., 2006) on thienopyrimidine derivatives, including their synthesis and antimicrobial evaluation, provides insights into their possible use in antimicrobial applications.

properties

IUPAC Name

11,12-dimethyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c1-11-12(2)30-20-17(11)19-22-18(23-24(19)10-21-20)16-8-7-15(29-16)9-28-14-5-3-13(4-6-14)25(26)27/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHGBRKKVXFVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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